(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine
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Overview
Description
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is a chiral amine compound with significant interest in the fields of medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include a chiral center and a methoxyphenyl group, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine typically involves stereoselective reactions to ensure the correct configuration of the chiral centers. One common method involves the reaction of a suitable precursor with a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to enhance the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediates, purification through crystallization or chromatography, and final product isolation .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted amine derivatives .
Scientific Research Applications
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine: A stereoisomer with different biological activity and properties.
(2S,3S)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine: Another stereoisomer with distinct chemical behavior.
Uniqueness
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, binding affinity to molecular targets, and overall efficacy in various applications .
Properties
IUPAC Name |
(2S,3R)-3-chloro-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO/c1-6-15(16,12(2)11-17(3)4)13-8-7-9-14(10-13)18-5/h7-10,12H,6,11H2,1-5H3/t12-,15+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTHRVYRUUTHJB-SWLSCSKDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OC)(C(C)CN(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C1=CC(=CC=C1)OC)([C@@H](C)CN(C)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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